

The Discovery and Development of Ceefourin 2: A Selective MRP4 Inhibitor

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Compound of Interest		
Compound Name:	Ceefourin 2	
Cat. No.:	B1668778	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceefourin 2 is a potent and highly selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4).[1] Discovered through high-throughput screening, Ceefourin 2, a pyrazolopyrimidine compound, has emerged as a critical tool for investigating the physiological and pathological roles of MRP4.[1] MRP4 is an ATP-dependent efflux pump responsible for the transport of a diverse range of endogenous and exogenous substances, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various chemotherapeutic agents.[1][2] The overexpression of MRP4 is a known mechanism of multidrug resistance in various cancers, making it a key therapeutic target.[3] Ceefourin 2's high selectivity for MRP4, coupled with its low cellular toxicity, distinguishes it from less specific inhibitors like MK-571 and positions it as a promising candidate for further preclinical and clinical development.[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to Ceefourin 2.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Ceefourin 2** and its related compound, Ceefourin 1, for comparative purposes.



Table 1: In Vitro Potency of Ceefourin 2 and Ceefourin 1

Compound	Target	Substrate	Assay System	IC50 (μM)	Reference
Ceefourin 2	MRP4	D-luciferin	HEK293- MRP4 cells	7.0	[1]
Ceefourin 1	MRP4	D-luciferin	HEK293- MRP4 cells	1.5	[1]

Table 2: Cellular Toxicity of Ceefourin 2

Cell Line	Cell Type	IC50 (μM)	Reference
HSF	Normal Human Skin Fibroblasts	>50	[5]
MRC5	Normal Human Lung Fibroblasts	>50	[5]
BE(2)-C	Neuroblastoma	>50	[5]
IMR-32	Neuroblastoma	>50	[5]
SK-N-SH	Neuroblastoma	>50	[5]
SHEP	Neuroblastoma	>50	[5]
HEPG2	Hepatocellular Carcinoma	>50	[5]
LNCaP	Prostate Cancer	>50	[5]
SJ-G2	Glioblastoma	>50	[5]
MCF7	Breast Cancer	>50	[5]

Table 3: Selectivity and Stability of Ceefourin 2



Parameter	Result	Reference
ABC Transporter Selectivity	No detectable inhibition of P- gp, ABCG2, MRP1, MRP2, MRP3, and MRP5	[1]
Microsomal Stability	Stable (>30 min in mouse liver microsomal assay)	[1]
Acid Stability	Limited (half-life < 2 hr at 37°C, pH 2)	[1]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the discovery and characterization of **Ceefourin 2** are provided below.

High-Throughput Screening for MRP4 Inhibition (Bioluminescence Assay)

This assay was the primary method used to identify **Ceefourin 2** from a small-molecule library. It measures the ability of a compound to inhibit the MRP4-mediated efflux of D-luciferin from cells engineered to express both MRP4 and luciferase.

Principle: In HEK293 cells stably expressing MRP4 and luciferase, D-luciferin is actively transported out of the cell by MRP4. Inhibition of MRP4 leads to the intracellular accumulation of D-luciferin. Upon cell lysis and the addition of ATP, the accumulated D-luciferin is converted by luciferase into a detectable bioluminescent signal. The intensity of the light produced is directly proportional to the degree of MRP4 inhibition.

Protocol:

 Cell Seeding: Seed HEK293-MRP4-luciferase cells in 384-well white, clear-bottom plates at a density of 1 x 104 cells per well in 50 μL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.



- Compound Addition: Add 100 nL of test compounds (dissolved in DMSO) to each well using a pin-transfer system to achieve a final concentration of 10 μM. Include wells with DMSO only as a negative control and a known MRP4 inhibitor (e.g., 50 μM MK-571) as a positive control.
- Substrate Addition: Add 10 μ L of D-luciferin solution (final concentration 3 μ M) to all wells.
- Incubation: Incubate the plates for 2 hours at 37°C.
- Lysis and Luminescence Measurement: Add 20 μ L of a lysis buffer containing ATP to each well. Measure the bioluminescence using a plate-based luminometer.
- Data Analysis: Normalize the luminescence signal of the compound-treated wells to the positive and negative controls to determine the percentage of MRP4 inhibition.

Assessment of Intracellular cAMP Levels (VASP Phosphorylation Assay)

This assay is used to confirm the mechanism of action of **Ceefourin 2** by measuring the downstream effects of increased intracellular cAMP.

Principle: Inhibition of MRP4 by **Ceefourin 2** prevents the efflux of cAMP, leading to its intracellular accumulation. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157. The level of phosphorylated VASP (pVASP) can be quantified using flow cytometry with a phosphorylation-specific antibody, serving as a surrogate measure of intracellular cAMP levels.

Protocol:

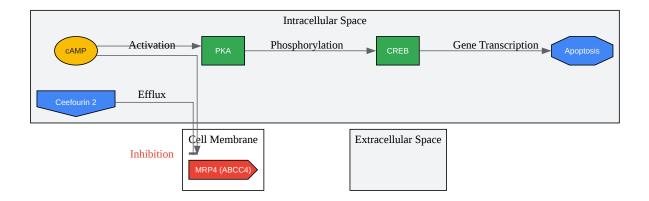
- Cell Preparation: Use a suitable cell line known to express MRP4 (e.g., Jurkat cells or platelets). Wash and resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).
- Compound Incubation: Pre-incubate the cells with Ceefourin 2 (e.g., 10 μM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
- Stimulation: Stimulate the cells with an agent that increases cAMP production, such as Prostaglandin E1 (PGE1), for 10 minutes.



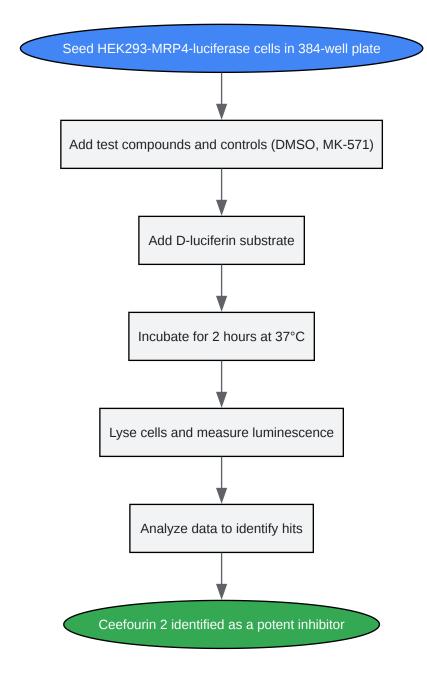
- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature, followed by permeabilization with a permeabilization buffer (e.g., 0.1% Triton X-100) for 5 minutes.
- Staining: Stain the cells with a fluorescently labeled antibody specific for pVASP (Ser157)
 and an antibody against a platelet-specific marker if using platelets (e.g., CD41).
- Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the pVASP signal.
- Data Analysis: Compare the MFI of pVASP in **Ceefourin 2**-treated cells to the vehicle-treated control to determine the effect on intracellular cAMP levels.

Visualizations Signaling Pathways and Experimental Workflows

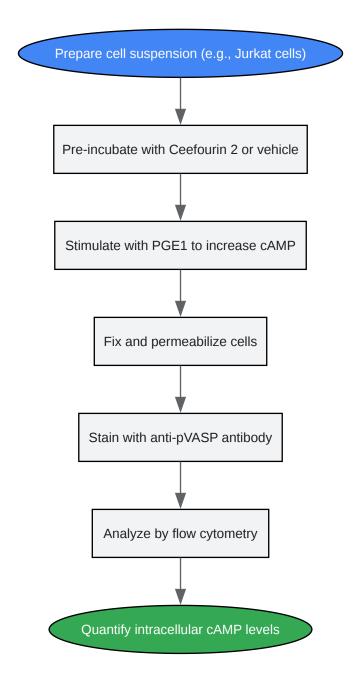












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